Mw-150

Description

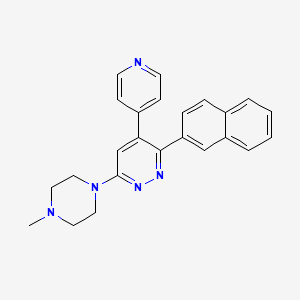

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16-17H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIVUDIZZJLXCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628502-91-9 | |

| Record name | MW-150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628502919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MW-150 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPZ68T461K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mw-150

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mw-150 is a novel, central nervous system (CNS) penetrant, orally active, and selective small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK). Its mechanism of action centers on the modulation of neuroinflammatory pathways that are critically implicated in the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease. By selectively targeting p38α MAPK, this compound effectively attenuates downstream inflammatory signaling cascades, including the phosphorylation of MAPK-activated protein kinase 2 (MK2) and the production of the pro-inflammatory cytokine interleukin-1β (IL-1β). Preclinical studies in relevant mouse models of Alzheimer's disease have demonstrated the potential of this compound to mitigate synaptic dysfunction, reduce tau hyperphosphorylation, and improve cognitive deficits. This technical guide provides a comprehensive overview of the molecular mechanism, experimental validation, and quantitative parameters associated with the action of this compound.

Core Mechanism of Action: Selective Inhibition of p38α MAPK

The primary mechanism of action of this compound is its selective, competitive inhibition of the ATP-binding site of the p38α MAPK isoform.[1][2] p38α MAPK is a key serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[3][4] In the context of neurodegenerative diseases, the overactivation of p38α MAPK in both glial cells and neurons contributes to a chronic neuroinflammatory state, leading to synaptic dysfunction and neuronal damage.[3][4][5]

This compound has demonstrated high selectivity for the p38α isoform, which is a critical attribute for a therapeutic candidate, as it minimizes off-target effects that could arise from the inhibition of other kinases, including other p38 MAPK isoforms.[1]

Signaling Pathway

The binding of this compound to p38α MAPK prevents the phosphorylation and subsequent activation of its downstream substrates. This targeted inhibition disrupts the propagation of inflammatory signals within the cell. The key signaling cascade affected by this compound is illustrated below.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Parameter | Target | Value | Cell Type/System | Reference |

| Ki | p38α MAPK | 101 nM | Recombinant Human Enzyme | [2] |

| IC50 | MK2 Phosphorylation | 332 nM | Activated Glia | [2] |

| IC50 | IL-1β Production | 936 nM | Activated Glia | [2] |

Table 2: In Vivo Efficacy in Alzheimer's Disease Mouse Models

| Animal Model | Treatment Regimen | Key Outcomes | Reference |

| APP/PS1 Transgenic Mice | 2.5 mg/kg, oral, daily for 3-4 months | Improved performance in Radial Arm Water Maze and Contextual Fear Conditioning tests. | [2] |

| 5xFAD Mice with Hyperhomocysteinemia | Not specified | Reduced behavioral impairment in Morris Water Maze, attenuation of synaptic loss, and reduction in tau phosphorylation. | [6][7] |

| APP/PS1 Knock-in Mice | 2.5 mg/kg, intraperitoneal, daily for 14 days | Attenuated memory deficits. | [8][9] |

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the evaluation of this compound.

In Vitro p38α MAPK Kinase Assay

Objective: To determine the inhibitory constant (Ki) of this compound against recombinant human p38α MAPK.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO is prepared.

-

Enzyme and Substrate: Recombinant human p38α MAPK is added to the reaction mixture along with a specific peptide substrate (e.g., myelin basic protein or a synthetic peptide).

-

Inhibitor Addition: this compound is serially diluted and added to the reaction wells to achieve a range of final concentrations.

-

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 30°C and is then terminated by the addition of a stop solution (e.g., 3% phosphoric acid).

-

Detection and Analysis: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is quantified using a scintillation counter. The Ki value is calculated from the IC50 value, which is determined by fitting the dose-response data to a four-parameter logistic equation.

MK2 Phosphorylation Assay in Activated Glia (Western Blot)

Objective: To measure the effect of this compound on the phosphorylation of the p38α MAPK substrate, MK2, in a cellular context.

Methodology:

-

Cell Culture and Treatment: Primary glial cell cultures or a microglial cell line (e.g., BV-2) are seeded in culture plates. The cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) to activate the p38α MAPK pathway.

-

Cell Lysis: Following stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated MK2 (p-MK2) and total MK2. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-MK2 to total MK2 is calculated to determine the extent of MK2 phosphorylation.

IL-1β Production Assay in Activated Glia (ELISA)

Objective: To quantify the inhibitory effect of this compound on the production of the pro-inflammatory cytokine IL-1β by activated glial cells.

Methodology:

-

Cell Culture and Treatment: Similar to the MK2 phosphorylation assay, glial cells are pre-treated with a dose range of this compound followed by stimulation with LPS.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

ELISA Procedure: The concentration of IL-1β in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. Briefly, the supernatant samples and a series of IL-1β standards are added to a microplate pre-coated with an IL-1β capture antibody.

-

Detection and Quantification: After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate solution. The resulting colorimetric reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The concentration of IL-1β in the samples is determined by interpolating from the standard curve.

Morris Water Maze in 5xFAD Mouse Model

Objective: To assess the in vivo efficacy of this compound in improving spatial learning and memory in a mouse model of Alzheimer's disease.

Methodology:

-

Apparatus: A circular pool (approximately 1.2 meters in diameter) is filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden escape platform is submerged just below the water surface in one of the four quadrants of the pool. Various extra-maze cues are placed around the room to serve as spatial references.

-

Acquisition Phase: Mice are trained to find the hidden platform over several consecutive days (e.g., 5-7 days), with multiple trials per day (e.g., 4 trials). For each trial, the mouse is released into the pool from one of four randomly chosen starting positions and allowed to swim for a set time (e.g., 60 seconds) to find the platform. If the mouse fails to find the platform within the allotted time, it is gently guided to it. The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.

-

Probe Trial: Following the acquisition phase, a probe trial is conducted in which the escape platform is removed from the pool. The mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured as indices of spatial memory retention.

-

Data Analysis: The escape latencies during the acquisition phase and the data from the probe trial are analyzed to compare the performance of this compound-treated mice with that of vehicle-treated control groups.

Experimental and Logical Workflows

The development and characterization of this compound typically follow a logical progression from in vitro characterization to in vivo efficacy studies.

Conclusion

This compound is a promising, selective p38α MAPK inhibitor with a well-defined mechanism of action that directly targets a key signaling node in neuroinflammatory pathways. Its ability to potently inhibit downstream effectors such as MK2 and IL-1β in relevant cellular models, combined with its demonstrated efficacy in improving cognitive function and reducing neuropathological markers in preclinical models of Alzheimer's disease, underscores its potential as a disease-modifying therapeutic agent. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of neuroinflammation and the development of novel therapeutics for neurodegenerative disorders. Further investigation into the long-term safety and efficacy of this compound in clinical settings is warranted.

References

- 1. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Involvement of p38 MAPK in Synaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

MW-150: A Novel Therapeutic Approach to Restoring Synaptic Integrity in Neurodegenerative Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synaptic dysfunction is a cardinal feature of many neurodegenerative diseases, including Alzheimer's disease (AD), and represents a primary correlate of cognitive decline. The intricate molecular machinery governing synaptic plasticity is a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of MW-150 (also known as MW01-18-150SRM), a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK). Preclinical evidence strongly suggests that this compound effectively mitigates synaptic dysfunction and enhances synaptic plasticity by modulating neuroinflammatory pathways, offering a promising disease-modifying strategy for neurodegenerative disorders. This document details the mechanism of action of this compound, summarizes key preclinical findings, outlines experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Neuroinflammation-Synaptic Dysfunction Axis

A growing body of evidence implicates chronic neuroinflammation as a critical driver of synaptic dysfunction and subsequent cognitive decline in neurodegenerative diseases.[1] Proinflammatory cytokines, released by activated microglia and astrocytes in response to pathological insults such as amyloid-beta (Aβ) plaques, can disrupt synaptic signaling, impair long-term potentiation (LTP), and promote synapse loss.[2] The p38α MAPK signaling pathway has been identified as a key regulator of this inflammatory cascade in the brain.[3] this compound was developed to selectively target this pathway, thereby attenuating the detrimental effects of neuroinflammation on synaptic health.[1]

Mechanism of Action of this compound

This compound is a highly selective inhibitor of p38α MAPK, a serine/threonine kinase that is a central node in cellular stress and inflammatory responses.[4] In the context of the CNS, p38α MAPK is activated in both neurons and glial cells by various stressors, including proinflammatory cytokines and Aβ oligomers.[3]

Key Mechanistic Attributes:

-

Selective Inhibition: this compound exhibits high selectivity for the p38α isoform of MAPK, minimizing off-target effects.[3]

-

CNS Penetrance: The molecule is designed to effectively cross the blood-brain barrier, enabling it to reach its target in the brain.[4]

-

Oral Bioavailability: this compound can be administered orally, facilitating its use in preclinical studies and its potential for clinical development.[4]

-

Dual Cellular Action: By inhibiting p38α MAPK in both neurons and glia, this compound can simultaneously dampen the production of inflammatory mediators by glial cells and protect neurons from their downstream detrimental effects on synaptic function.[3]

Below is a diagram illustrating the proposed signaling pathway through which this compound exerts its neuroprotective effects.

References

- 1. In vivo recording of hippocampal long-term potentiation (LTP) [bio-protocol.org]

- 2. [PDF] Changes in paired-pulse facilitation suggest presynaptic involvement in long-term potentiation | Semantic Scholar [semanticscholar.org]

- 3. Involvement of p38 MAPK in Synaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of MW-150: A Novel p38α MAPK Inhibitor for Alzheimer's Disease

A Technical Whitepaper for Drug Development Professionals

Executive Summary

MW-150 (also known as MW01-18-150SRM) is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK).[1][2][3] Preclinical research has demonstrated its potential as a disease-modifying therapeutic for Alzheimer's disease (AD) by targeting neuroinflammation, a critical component in the progression of the disease.[4][5] In multiple animal models of AD, this compound has shown the ability to attenuate cognitive deficits, reduce neuroinflammation, and rescue neuronal dysfunction without directly impacting amyloid plaque load.[6][7][8] This document provides a comprehensive technical overview of the preclinical data for this compound, including its mechanism of action, key in vitro and in vivo findings, and detailed experimental methodologies, to support its continued development for the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action: Targeting Neuroinflammation via p38α MAPK Inhibition

This compound exerts its therapeutic effects by selectively inhibiting the p38α MAPK signaling pathway.[1] This kinase is a key regulator of the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in glial cells (microglia and astrocytes).[6][9] In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) oligomers and other stressors lead to the overactivation of p38α MAPK in both neurons and glia.[5][8] This sustained activation drives chronic neuroinflammation, contributing to synaptic dysfunction, neuronal damage, and cognitive decline.[2][6][10]

This compound intervenes in this pathological cascade by binding to p38α MAPK and inhibiting its kinase activity.[1] This, in turn, suppresses the downstream signaling that leads to the production and release of inflammatory cytokines, thereby reducing the neuroinflammatory environment in the brain.[6] Notably, this mechanism of action is distinct from many current AD therapies that primarily target amyloid plaques.[4]

Caption: Signaling pathway of this compound in Alzheimer's disease.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell/System | Reference |

| Ki (p38α MAPK) | 101 nM | Enzyme Assay | [1] |

| IC50 (MK2 Phosphorylation) | 332 nM | Activated Glia | [1] |

| IC50 (IL-1β Production) | 936 nM | Activated Glia | [1] |

Table 2: In Vivo Efficacy in Alzheimer's Disease Models

| Animal Model | Treatment Regimen | Key Findings | Reference |

| APP/PS1 Transgenic Mice | 2.5 mg/kg, daily oral gavage for 3-4 months | Improved performance in Radial Arm Water Maze (RAWM) and contextual fear conditioning tests. | [1] |

| APPNLh/NLh x PS1P264L/P264L Knock-in Mice | 2.5 mg/kg, daily i.p. for 14 days | RAWM behavior indistinguishable from wild-type mice. | [1] |

| 5xFAD Mice with Hyperhomocysteinemia (HHcy) | 8-week diet | Reduced behavioral impairment in Morris Water Maze; attenuated synaptic loss and tau phosphorylation. | [7][11] |

| AD Mouse Model | Not specified | Attenuated the increase in IL-1β and TNF-α levels; increased the number of IBA1+ microglia within amyloid plaques without affecting overall microglia or plaque volume. | [6] |

Detailed Experimental Protocols

This section outlines the methodologies employed in the key preclinical studies of this compound.

Animal Models

-

APP/PS1 Transgenic Mice: These mice overexpress mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent development of amyloid plaques and cognitive deficits, mimicking key aspects of familial Alzheimer's disease.[1][12]

-

5xFAD Mice: This model expresses five familial Alzheimer's disease mutations in APP and PSEN1, resulting in a rapid and aggressive amyloid pathology.[7][11]

-

Hyperhomocysteinemia (HHcy) Model: This model of small vessel disease was induced in 5xFAD mice through an 8-week specialized diet to mimic the mixed amyloid and vascular pathologies often seen in human AD patients.[7][11]

Drug Administration

-

Oral Gavage: this compound was dissolved in a vehicle (e.g., corn oil) and administered daily to mice at a dose of 2.5 mg/kg.[1]

-

Intraperitoneal (i.p.) Injection: In some studies, this compound was administered via daily i.p. injections at a dose of 2.5 mg/kg.[1]

Behavioral Assessments

-

Morris Water Maze (MWM): This test assesses spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. Parameters measured include escape latency and path length.[7][11]

-

Radial Arm Water Maze (RAWM): A variant of the MWM, this maze tests spatial working and reference memory.[1]

-

Contextual Fear Conditioning: This test evaluates fear-associated learning and memory. Mice learn to associate a specific environment (context) with an aversive stimulus (e.g., a mild foot shock). Memory is assessed by observing freezing behavior when the mouse is returned to the context.[1]

Biochemical and Immunohistochemical Analyses

-

Cytokine Quantification: Levels of pro-inflammatory cytokines such as IL-1β and TNF-α in brain tissue were measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay).[6]

-

Immunohistochemistry: Brain sections were stained with specific antibodies to visualize and quantify pathological markers. For example, IBA1 staining was used to identify microglia, and antibodies against phosphorylated tau were used to assess tau pathology.[6][7]

-

Synaptic Protein Quantification: Levels of synaptic proteins were measured to assess synaptic integrity.[7]

Caption: Generalized experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a novel therapeutic for Alzheimer's disease. Its unique mechanism of targeting neuroinflammation through the selective inhibition of p38α MAPK offers a complementary approach to existing amyloid-centric therapies.[4] The consistent findings across multiple relevant animal models, demonstrating improvements in cognitive function and reductions in key pathological markers, provide a solid foundation for clinical investigation.[1][7][8]

This compound has advanced to Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, and preliminary efficacy in humans with mild-to-moderate Alzheimer's disease.[13][14][15] The outcomes of these trials will be critical in determining the future trajectory of this promising drug candidate. Further preclinical research could also explore the potential of this compound in other neurodegenerative diseases where neuroinflammation plays a significant role.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. $2.8 Million Grant Will Fund Preclinical Study of New Dementia Treatment | UK College of Medicine [medicine.uky.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neurokine Therapeutics | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]

- 5. RePORT ⟩ RePORTER [reporter.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Neuroinflammation as a Potential Therapeutic Target in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Path Toward Precision Medicine for Neuroinflammatory Mechanisms in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MW150 for Alzheimer's Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CNS Penetrance and Bioavailability of MW-150

For Researchers, Scientists, and Drug Development Professionals

Introduction

MW-150 (also known as MW01-18-150SRM) is a novel, orally active, and central nervous system (CNS) penetrant small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1] Developed as a potential therapeutic for neurodegenerative diseases, particularly Alzheimer's disease, this compound targets the dysregulated kinase activity implicated in neuroinflammation and synaptic dysfunction. Its ability to cross the blood-brain barrier and be administered orally makes it a compound of significant interest in neuropharmacology. This guide provides a comprehensive overview of the available preclinical data on the CNS penetrance and bioavailability of this compound, details relevant experimental methodologies, and illustrates its mechanism of action through its signaling pathway.

CNS Penetrance of this compound

The efficacy of a CNS-targeted therapeutic is fundamentally dependent on its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain. Preclinical studies have demonstrated that this compound is a CNS-penetrant molecule.

Quantitative Data on CNS Penetrance (Intraperitoneal Administration)

| Dose (mg/kg, IP) | Mean Plasma Concentration (nM) at 3h | Mean Brain Concentration (nM) at 3h | Brain-to-Plasma Ratio at 3h |

| 0.5 | ~100 | ~50 | ~0.5 |

| 1.0 | ~200 | ~100 | ~0.5 |

| 2.5 | ~500 | ~250 | ~0.5 |

Data is estimated from graphical representations in available research and should be considered approximate.

These data indicate that this compound readily enters the brain parenchyma, achieving concentrations that are approximately 50% of those found in the plasma three hours after IP administration. This brain-to-plasma ratio appears to be consistent across the tested dose range.

Bioavailability of this compound

This compound has been consistently described as an "orally active" and "orally bioavailable" compound in multiple preclinical studies. This characteristic is a significant advantage for its potential clinical development, as oral administration is generally preferred for patient compliance in long-term treatment regimens for chronic diseases like Alzheimer's.

However, specific quantitative data on the absolute or relative oral bioavailability of this compound (e.g., the percentage of the administered oral dose that reaches systemic circulation) is not currently available in published literature. Efficacy in animal models has been demonstrated with oral administration, suggesting that sufficient bioavailability is achieved to exert a therapeutic effect. For example, daily oral administration of 2.5 mg/kg of this compound for 3-4 months was shown to improve cognitive performance in a transgenic mouse model of Alzheimer's disease.[1]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of this compound are not fully described in the available literature. However, based on standard methodologies for in vivo pharmacokinetic studies in rodents, a representative protocol can be outlined.

In Vivo Pharmacokinetic Study in Mice (Representative Protocol)

1. Animal Models:

-

Male C57BL/6 mice, 8-10 weeks old, are commonly used for pharmacokinetic studies. Animals are acclimated for at least one week before the experiment.

2. Drug Formulation and Administration:

-

Intravenous (IV) Administration: this compound is dissolved in a vehicle suitable for intravenous injection, such as a solution of 10% DMSO, 40% PEG300, and 50% saline. A typical dose for IV administration would be in the range of 1-5 mg/kg, administered as a bolus via the tail vein.

-

Oral (PO) Gavage: For oral administration, this compound is suspended in a vehicle like 0.5% methylcellulose in water. A common oral dose used in efficacy studies is 2.5 mg/kg. The formulation is administered directly into the stomach using a ball-tipped gavage needle.

3. Sample Collection:

-

Blood Sampling: Following drug administration, blood samples (approximately 50-100 µL) are collected at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically drawn from the saphenous vein or via cardiac puncture for terminal samples. Samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Brain Tissue Collection: At the terminal time point, animals are euthanized, and brains are rapidly excised, rinsed with cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen. Brain tissue is stored at -80°C until homogenization and analysis.

4. Bioanalytical Method:

-

Concentrations of this compound in plasma and brain homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the samples, followed by chromatographic separation and mass spectrometric detection.

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time required for the drug concentration to decrease by half.

-

Oral Bioavailability (%F): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

Brain-to-Plasma Ratio: Calculated as the concentration of this compound in the brain divided by the concentration in plasma at a specific time point or using the ratio of AUC values.

-

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of the p38α MAPK isoform.[1] The p38 MAPK signaling pathway is a key cascade in the cellular response to stress and inflammatory stimuli. In the context of neurodegenerative diseases, overactivation of p38α MAPK in both neurons and glial cells contributes to neuroinflammation, synaptic dysfunction, and neuronal death.

By inhibiting p38α MAPK, this compound is proposed to mitigate these pathological processes. Downstream effects of p38α MAPK inhibition include the reduced phosphorylation of substrates like MAPK-activated protein kinase 2 (MK2) and subsequent suppression of the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1]

Experimental Workflow for In Vivo Pharmacokinetic Study

References

The Therapeutic Potential of MW-150 in Neurologic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MW-150 (also known as MW01-18-150SRM) is a novel, orally active, and central nervous system (CNS) penetrant small molecule that selectively inhibits the p38α mitogen-activated protein kinase (MAPK). Dysregulation of the p38α MAPK signaling pathway is a key component in the neuroinflammatory processes that drive the pathogenesis of various neurologic disorders, including Alzheimer's disease (AD) and traumatic brain injury (TBI). By attenuating the production of pro-inflammatory cytokines and modulating downstream cellular processes, this compound demonstrates significant therapeutic potential in preclinical models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling and experimental workflow diagrams to support further research and development.

Introduction

Neuroinflammation, characterized by the activation of glial cells and the subsequent release of inflammatory mediators, is a critical factor in the onset and progression of a wide range of debilitating neurologic disorders. The p38α MAPK signaling cascade has been identified as a pivotal regulator of this inflammatory response. This compound is a potent and selective inhibitor of p38α MAPK, offering a targeted therapeutic approach to mitigate neuroinflammation and its detrimental consequences on neuronal function and survival.[1][2][3] Preclinical studies have shown that this compound can cross the blood-brain barrier and exert neuroprotective effects, making it a promising candidate for clinical development.[4]

Mechanism of Action

This compound exerts its therapeutic effects by specifically targeting and inhibiting the activity of p38α MAPK.[1][5] This kinase is a central node in a signaling cascade that is activated by various cellular stressors and inflammatory stimuli, such as amyloid-β oligomers, glutamate, and pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).[3][4][6]

Upon activation, p38α MAPK phosphorylates and activates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors.[4][6] This leads to the increased production and release of pro-inflammatory cytokines, contributing to a cycle of neuroinflammation and neuronal damage.[4][6] this compound, by inhibiting p38α MAPK, effectively disrupts this cascade, leading to a reduction in the production of key inflammatory mediators and a downstream attenuation of neurotoxic processes.[1][4]

References

- 1. Neurokine Therapeutics | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]

- 4. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of Mw-150: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of Mw-150 (also known as MW01-18-150SRM), a novel, central nervous system (CNS) penetrant, isoform-selective inhibitor of p38α mitogen-activated protein kinase (MAPK). This compound has demonstrated potential as a therapeutic agent for neuroinflammatory and neurodegenerative disorders. This document summarizes the quantitative data on its kinase selectivity, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Selectivity and Potency

This compound is a potent inhibitor of p38α MAPK with a Ki of 101 nM.[1] Its mechanism of action involves the direct inhibition of the p38α MAPK enzyme, which in turn blocks the phosphorylation of downstream substrates such as MAPK-activated protein kinase 2 (MK2) and reduces the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) in activated glial cells.[1]

Data Presentation: Quantitative Selectivity and Cellular Activity

The following tables summarize the key quantitative data regarding the selectivity and cellular activity of this compound.

| Target | Ki (nM) | Selectivity vs. p38α |

| p38α MAPK | 101 | - |

| p38β MAPK | >1000 | >10-fold |

| p38γ MAPK | >1000 | >10-fold |

| p38δ MAPK | >1000 | >10-fold |

| NLK | ~600 | ~6-fold |

| Cellular Assay | Cell Type | IC50 (nM) |

| Inhibition of MK2 Phosphorylation | Activated Glia | 332 |

| Inhibition of IL-1β Production | Activated Glia | 936 |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Caption: p38α MAPK signaling pathway and the inhibitory action of this compound.

Caption: General workflow for in vitro kinase selectivity profiling.

Caption: Workflow for assessing this compound activity in glial cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the inhibitory activity of this compound against a panel of protein kinases.

1. Reagents and Materials:

-

Purified recombinant human kinases

-

This compound stock solution (in DMSO)

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega)

-

384-well assay plates

2. Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer containing a low percentage of DMSO (e.g., final concentration of 1%).

-

In a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO control).

-

Add 2 µL of the respective purified kinase to each well.

-

Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration should be at or near the Km for each specific kinase to accurately determine the Ki.

-

Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

To stop the reaction and detect the amount of ADP produced, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for a further 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the Ki or IC50 values by fitting the data to a dose-response curve.

Inhibition of MK2 Phosphorylation in Activated Glia

This cell-based assay measures the ability of this compound to inhibit the downstream signaling of p38α MAPK.

1. Reagents and Materials:

-

Primary glial cell cultures or a suitable glial cell line

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-MK2 (Thr334) and anti-total-MK2

-

HRP-conjugated secondary antibody

-

Western blot reagents and equipment

2. Procedure:

-

Plate glial cells in multi-well plates and culture until they reach the desired confluency.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes to activate the p38α MAPK pathway.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-MK2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody against total MK2 for normalization.

-

Quantify the band intensities and calculate the IC50 value for the inhibition of MK2 phosphorylation.

Inhibition of IL-1β Production in Activated Glia

This assay quantifies the effect of this compound on the production of the pro-inflammatory cytokine IL-1β.

1. Reagents and Materials:

-

Primary glial cell cultures or a suitable glial cell line

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS)

-

IL-1β ELISA kit

-

Cell culture medium and supplements

2. Procedure:

-

Plate glial cells in multi-well plates.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-24 hours to induce cytokine production.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Determine the IC50 value for the inhibition of IL-1β production by fitting the data to a dose-response curve.

Conclusion

This compound is a highly selective inhibitor of p38α MAPK with potent activity in cellular models of neuroinflammation. Its selectivity profile, particularly its high selectivity against other p38 MAPK isoforms, makes it a valuable tool for studying the specific roles of p38α in health and disease. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and similar compounds in the context of drug discovery for neurological disorders.

References

Mw-150: A Novel p38α MAPK Inhibitor for Alzheimer's Disease - A Technical Overview of Early-Stage Clinical and Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mw-150 (also known as MW01-18-150SRM) is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK). Developed by Neurokine Therapeutics, this compound represents a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease. This document provides a technical guide to the early-stage clinical and preclinical data available for this compound, focusing on its mechanism of action, preclinical efficacy, and the design of its clinical trials. While specific quantitative data from the Phase 1 clinical trial are not publicly available, this guide summarizes the key findings and protocols that underscore the progression of this compound to Phase 2 clinical development.

Mechanism of Action: Targeting the Neuroinflammation-Synaptic Dysfunction Axis

This compound is designed to address the underlying neuroinflammatory processes and synaptic dysfunction that are increasingly recognized as key drivers of Alzheimer's disease pathology. The activation of p38α MAPK in both neurons and glial cells is implicated in the production of pro-inflammatory cytokines and neuronal dysfunction, creating a detrimental cycle that contributes to disease progression[1]. By selectively inhibiting p38α MAPK, this compound aims to modulate this neuroinflammation-synaptic dysfunction axis, offering a novel therapeutic approach distinct from the primary focus on amyloid-beta pathways[2]. Preclinical evidence suggests that this mechanism can lead to the rescue of neuronal function.

Signaling Pathway of p38α MAPK Inhibition

Caption: this compound inhibits the p38α MAPK signaling pathway.

Preclinical Efficacy

This compound has demonstrated efficacy in preclinical animal models, highlighting its potential to mitigate cognitive deficits and neuropathological features associated with Alzheimer's disease.

Experimental Protocol: Mouse Model of Mixed Amyloid and Vascular Pathologies

A study utilized a 5xFAD amyloid-overexpressing mouse model subjected to an 8-week diet to induce hyperhomocysteinemia, a model for small vessel disease. During this period, mice were treated with this compound. The study involved behavioral, neuroimaging, electrophysiological, and biochemical/immunohistochemical analyses to assess the therapeutic effects of this compound[3][4].

Quantitative Data from Preclinical Studies

| Endpoint | Model | Treatment | Outcome | Reference |

| Behavioral Impairment | 5xFAD Mouse Model with Hyperhomocysteinemia | This compound (0.5 mg/kg) | Reduced behavioral impairment in the Morris Water Maze test of hippocampal-dependent spatial learning. The 2.5 mg/kg dose did not show the same rescue effect. | [3] |

| Synaptic Loss | 5xFAD Mouse Model with Hyperhomocysteinemia | This compound | Attenuation of synaptic loss . | [3] |

| Tau Phosphorylation | 5xFAD Mouse Model with Hyperhomocysteinemia | This compound | Reduction in tau phosphorylation . | [3] |

| Amyloid, Vascular, and Neuroinflammatory Endpoints | 5xFAD Mouse Model with Hyperhomocysteinemia | This compound | No observed effect on the measured amyloid, vascular, or neuroinflammatory endpoints, suggesting a primary effect on neuronal function. | [3] |

Early-Stage Clinical Development

This compound has completed Phase 1 clinical studies and is positioned as "Phase 2 ready"[2]. While detailed quantitative results from the Phase 1 trial in healthy volunteers are not publicly available, the progression to Phase 2a indicates a favorable safety and tolerability profile.

Phase 2a Clinical Trial Design (SKI-AD Trial)

A Phase 2a randomized, double-blind, placebo-controlled study is planned to evaluate this compound in patients with mild-to-moderate Alzheimer's disease[2][5].

-

Objective : To investigate the safety, tolerability, pharmacokinetics, and effects on cognitive performance and blood biomarkers of this compound.

-

Patient Population : 24 patients with mild-to-moderate Alzheimer's disease.

-

Randomization : 3:1 ratio of this compound to placebo.

-

Treatment Arms :

-

Duration : 84 days of treatment with a subsequent 4-week follow-up period[5].

-

Key Assessments : Safety, pharmacokinetics, and monitoring of response biomarkers[2].

Caption: Workflow for the Phase 2a clinical trial of this compound.

Conclusion

This compound is a promising, novel p38α MAPK inhibitor with a mechanism of action that targets the critical interplay between neuroinflammation and synaptic dysfunction in Alzheimer's disease. Preclinical studies have demonstrated its potential to ameliorate cognitive deficits and key neuropathological features. Having successfully completed Phase 1 safety trials, this compound is advancing to Phase 2a clinical studies to evaluate its efficacy in patients with mild-to-moderate Alzheimer's disease. The outcomes of this trial will be crucial in determining the future therapeutic role of this compound in this challenging neurodegenerative condition.

References

- 1. Management/Inventors - NEUROKINE THERAPEUTICS [neurokinetp.com]

- 2. RePORT ⟩ RePORTER [reporter.nih.gov]

- 3. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. MW150 for Alzheimer's Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

Methodological & Application

Application Notes and Protocols for MW-150 in Cognitive Function Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration protocols for MW-150 (MW01-18-150SRM), a selective, orally active, and central nervous system (CNS) penetrant inhibitor of p38α mitogen-activated protein kinase (MAPK). The protocols are intended for preclinical and clinical research focused on evaluating the efficacy of this compound in improving cognitive function, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

This compound is a novel therapeutic candidate that targets the dysregulation of brain inflammation and synaptic dysfunction, which are common features in the progression of various CNS disorders.[1][2] Its primary mechanism of action is the selective inhibition of p38α MAPK, a key serine/threonine protein kinase involved in stress-activated signaling pathways.[1][3] In neurodegenerative conditions, the p38α MAPK pathway is over-activated in both glial cells and neurons.[4][5] This overactivation contributes to a feedback loop of neuroinflammation and synaptic dysfunction.[1] this compound attenuates this by reducing the production of pro-inflammatory cytokines, such as IL-1β, from activated glia and modulating pathological processes within neurons, including tau phosphorylation and synaptic protein loss.[6][7][8]

Signaling Pathway of this compound

The diagram below illustrates the proposed signaling pathway through which this compound exerts its therapeutic effects.

References

- 1. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. $2.8 Million Grant Will Fund Preclinical Study of New Dementia Treatment | UK College of Medicine [medicine.uky.edu]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. RePORT ⟩ RePORTER [reporter.nih.gov]

- 5. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. p38α Mitogen-Activated Protein Kinase—An Emerging Drug Target for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

MW-150 Treatment Paradigm for Chronic Neurodegenerative Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MW-150 is a novel, CNS-penetrant, small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK) that has demonstrated significant therapeutic potential in preclinical models of chronic neurodegenerative diseases, including Alzheimer's disease.[1][2] Dysregulation of p38α MAPK signaling is implicated in neuroinflammatory processes and synaptic dysfunction, key pathological features of neurodegeneration.[3] this compound offers a targeted approach to mitigate these effects, showing promise in improving cognitive function and attenuating neuronal damage.[2][4] This document provides detailed application notes and protocols for the use of this compound in chronic neurodegenerative models, aimed at facilitating further research and development.

Mechanism of Action

This compound is a selective, orally active inhibitor of p38α MAPK with a Ki of 101 nM.[1] It functions by blocking the phosphorylation of downstream substrates, such as MAPK-activated protein kinase 2 (MK2), thereby attenuating the production of pro-inflammatory cytokines like IL-1β.[1] The inhibition of this signaling cascade has been shown to rescue synaptic plasticity and reduce tau phosphorylation, contributing to the amelioration of behavioral deficits observed in animal models.[2][3]

Signaling Pathway Diagram

Caption: this compound inhibits p38α MAPK signaling.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| Ki (p38α MAPK) | 101 nM | [1] |

| IC50 (MK2 phosphorylation) | 332 nM | [1] |

| IC50 (IL-1β production) | 936 nM | [1] |

Table 2: Preclinical Efficacy of this compound in Alzheimer's Disease Models

| Animal Model | Treatment Paradigm | Key Findings | Reference |

| APP/PS1 Transgenic Mice | 2.5 mg/kg, oral daily for 3-4 months | Improved performance in Radial Arm Water Maze and Contextual Fear Conditioning. | [1] |

| APP NLh /NLh × PS P264L /P264L Knock-in Mice | 2.5 mg/kg, i.p. daily for 14 days | Radial Arm Water Maze behavior indistinguishable from Wild Type mice. | [1] |

| 5xFAD Mice with Hyperhomocysteinemia | 0.5 mg/kg, i.p. 3x per week for 8 weeks | Reduced behavioral impairment in Morris Water Maze, attenuated synaptic loss, and reduced tau phosphorylation. | [2][3] |

Experimental Protocols

Detailed methodologies for key experiments cited in this compound research are provided below.

Preclinical Treatment Workflow

References

Application Notes and Protocols for Mw-150 In Vitro Kinase Assay

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Mw-150, a selective inhibitor of p38α mitogen-activated protein kinase (MAPK), in in vitro kinase assays.

Introduction

This compound is a potent, selective, and central nervous system (CNS) penetrant small molecule inhibitor of p38α MAPK.[1][2][3][4][5] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, playing a significant role in various diseases, including neurodegenerative disorders. This compound exerts its inhibitory effect on p38α MAPK, thereby blocking the phosphorylation of downstream substrates such as MAPK-activated protein kinase 2 (MK2) and subsequently reducing the production of pro-inflammatory cytokines like interleukin-1 beta (IL-1β).[1][2][4] This document outlines the protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound against p38α MAPK.

Data Presentation

The inhibitory activity of this compound against p38α MAPK and its downstream effects have been quantified and are summarized in the table below.

| Parameter | Target/Effect | Value | Reference |

| Kᵢ | p38α MAPK | 101 nM | [1][2][3][4] |

| IC₅₀ | MK2 Phosphorylation | 332 nM | [1][4] |

| IC₅₀ | IL-1β Production | 936 nM | [1][4] |

Signaling Pathway

The following diagram illustrates the simplified p38α MAPK signaling pathway and the point of inhibition by this compound. External stimuli, such as stress or cytokines, activate upstream kinases that phosphorylate and activate p38α MAPK. Activated p38α MAPK, in turn, phosphorylates downstream targets, including MK2, leading to the production of inflammatory cytokines like IL-1β. This compound directly inhibits the kinase activity of p38α MAPK, thus blocking this inflammatory cascade.

Caption: p38α MAPK signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for an in vitro kinase assay to determine the inhibitory potential of this compound on p38α MAPK activity. The protocol is based on a generic kinase assay format and should be optimized for specific laboratory conditions and reagent sources.

Materials and Reagents

-

Enzyme: Recombinant human p38α MAPK (active)

-

Substrate: Recombinant human MK2 (inactive) or a synthetic peptide substrate for p38α MAPK.

-

Inhibitor: this compound

-

ATP: Adenosine 5'-triphosphate

-

Assay Buffer: (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Detection Reagent: (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™, Z'-LYTE™ Kinase Assay)[6][7][8]

-

Microplates: 96-well or 384-well white opaque plates suitable for luminescence or fluorescence detection.

-

Plate Reader: Capable of measuring luminescence or fluorescence.

Experimental Workflow

The following diagram outlines the key steps of the in vitro kinase assay protocol.

Caption: In vitro kinase assay experimental workflow.

Detailed Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare solutions of recombinant p38α MAPK and its substrate (e.g., MK2) in assay buffer.

-

Prepare the ATP solution in assay buffer at a concentration close to the Kₘ for p38α MAPK.

-

-

Assay Procedure:

-

Add 5 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a microplate.

-

Add 10 µL of the p38α MAPK solution to each well.

-

Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.

-

Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Stop the reaction and detect the remaining ATP (an indicator of kinase activity) by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).

-

Incubate the plate at room temperature for the time specified by the detection reagent manufacturer to allow the signal to develop.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

-

Data Analysis:

-

The kinase activity can be calculated based on the signal generated. A lower signal (in the case of ADP-Glo™) indicates higher kinase activity (more ATP consumed).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Conclusion

This document provides a framework for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against p38α MAPK. The provided protocol and background information will aid researchers in the fields of drug discovery and cell signaling in characterizing the effects of this and other kinase inhibitors. Adherence to good laboratory practices and optimization of the assay conditions are crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | Autophagy | p38 MAPK | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MW150 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 8. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Mw-150, a p38α MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mw-150 is a potent, selective, and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK) with a Ki of 101 nM.[1][2] As a central nervous system (CNS) penetrant compound, this compound holds significant promise for research in neuroinflammation and neurodegenerative diseases.[1][2] It functions by inhibiting the phosphorylation of downstream targets like MK2 and blocking the production of pro-inflammatory cytokines such as IL-1β in activated glia.[1] This document provides detailed protocols for the dissolution, preparation, and experimental use of this compound, along with a summary of its key characteristics to facilitate its application in preclinical research.

Physicochemical Properties and Solubility

This compound is a solid compound that requires careful dissolution to ensure its stability and efficacy in experimental settings. The following table summarizes its known solubility and storage recommendations.

| Parameter | Value/Recommendation | Source(s) |

| Molecular Weight | 381.45 g/mol | N/A |

| Appearance | Solid | [1] |

| Solubility in DMSO | 40 mg/mL (104.86 mM) | [1] |

| Storage of Powder | -20°C for up to 3 years | [1] |

| Storage of Stock Solution (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [1] |

Note: The use of newly opened, hygroscopic DMSO is recommended for optimal solubility. Ultrasonic treatment may be necessary to fully dissolve the compound.

Mechanism of Action: p38α MAPK Signaling Pathway

This compound exerts its effects by selectively inhibiting the p38α MAPK signaling pathway. This pathway is a critical regulator of cellular responses to stress and inflammation. Upon activation by various extracellular stimuli, a cascade of phosphorylation events leads to the activation of p3p8α MAPK. Activated p38α MAPK, in turn, phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines and other cellular responses. This compound's inhibition of p38α MAPK effectively dampens this inflammatory cascade.

Caption: The p38α MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of 381.45 g/mol ).

-

Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.[1]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]

Preparation of Working Solutions for Cell-Based Assays

Materials:

-

This compound stock solution (in DMSO)

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

Protocol:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

It is crucial to maintain the final concentration of DMSO in the cell culture medium at a low, non-toxic level, typically below 0.1%. To achieve this, a multi-step dilution is recommended. For example, to prepare a 10 µM working solution from a 10 mM stock:

-

First, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.

-

Then, dilute the 100 µM intermediate solution 1:10 in the final volume of cell culture medium to be added to the cells.

-

-

Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.

-

Prepare fresh working solutions for each experiment to ensure stability and activity.

Preparation of Dosing Solutions for In Vivo Studies

This compound is orally bioavailable and can also be administered via intraperitoneal (IP) injection.[1][2] The choice of vehicle is critical for ensuring the solubility and stability of the compound for in vivo administration.

3.3.1. Vehicle for Oral Administration

A common vehicle for oral administration of hydrophobic compounds in mice is a formulation containing DMSO, PEG300, Tween-80, and saline.

Materials:

-

This compound stock solution (e.g., 30 mg/mL in DMSO)

-

PEG300

-

Tween-80

-

Sterile saline (0.9% NaCl)

Protocol (Example for a 3 mg/mL solution): [1]

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of a 30 mg/mL this compound stock solution in DMSO and mix thoroughly.[1]

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.[1]

-

Mix the final solution thoroughly before administration. This formulation should yield a clear solution.[1]

3.3.2. Vehicle for Intraperitoneal (IP) Injection

For IP injections, a vehicle containing DMSO and corn oil can be utilized.

Materials:

-

This compound stock solution (e.g., 30 mg/mL in DMSO)

-

Corn oil

Protocol (Example for a 3 mg/mL solution): [1]

-

In a sterile tube, add 900 µL of corn oil.[1]

-

Add 100 µL of a 30 mg/mL this compound stock solution in DMSO.[1]

-

Mix the solution thoroughly by vortexing to ensure a uniform suspension. This protocol may not be suitable for continuous dosing periods exceeding half a month.[1]

Important Considerations for In Vivo Studies:

-

Always prepare fresh dosing solutions on the day of administration.

-

Administer a vehicle-only control to a separate group of animals.

-

The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.

-

The appropriate dosage and administration frequency should be determined based on the specific animal model and experimental design. A previously reported effective oral dose in mice is 2.5 mg/kg daily.[1]

Experimental Workflow

The following diagram illustrates a general workflow for the preparation and use of this compound in both in vitro and in vivo experiments.

Caption: General workflow for preparing and using this compound in experiments.

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable research tool for investigating the role of p38α MAPK in various physiological and pathological processes, particularly within the central nervous system. Proper dissolution and preparation of this compound are essential for obtaining reliable and reproducible experimental results. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers utilizing this compound in their studies.

References

Application Notes: Western Blot Analysis of p-p38 MAPK Following Mw-150 Treatment

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] The activation of p38 involves a cascade where upstream kinases (MAPKKs), such as MKK3 and MKK6, dually phosphorylate p38 on threonine (Thr180) and tyrosine (Tyr182) residues.[2] This phosphorylation event (resulting in p-p38) activates the kinase, which in turn phosphorylates various downstream targets, including transcription factors and other kinases, to mediate inflammation, apoptosis, cell differentiation, and cell-cycle regulation.[3][4]

Mw-150 is a potent, selective, and orally active inhibitor of the p38α MAPK isoform with a Ki (inhibitor constant) of 101 nM.[5] By targeting p38α, this compound effectively blocks the phosphorylation of its downstream substrates, making it a valuable tool for studying the p38 signaling pathway and a potential therapeutic agent for disorders involving neuroinflammation.[5][6] Western blotting is a fundamental technique to verify the inhibitory action of this compound by quantifying the reduction in phosphorylated p38 (p-p38) levels in cells or tissues.

p38 MAPK Signaling Pathway and this compound Inhibition

External stimuli such as environmental stress or inflammatory cytokines trigger a phosphorylation cascade.[7] This cascade begins with a MAPKKK activating a MAPKK (MKK3/6), which then phosphorylates and activates p38 MAPK.[8] Activated p-p38 phosphorylates downstream substrates to elicit a cellular response. This compound exerts its inhibitory effect by binding to p38α MAPK and preventing its kinase activity.

Figure 1. p38 MAPK signaling cascade and point of inhibition by this compound.

Experimental Protocol: Western Blot for p-p38

This protocol details the steps to assess the efficacy of this compound in reducing p38 phosphorylation in a cell culture model.

Experimental Workflow

The overall process involves treating cultured cells with a p38 activator (e.g., Anisomycin, UV) in the presence or absence of this compound, followed by protein extraction, quantification, and immunoblotting to detect p-p38 and total p38 levels.

Figure 2. Step-by-step workflow for Western blot analysis of p-p38.

I. Materials and Reagents

-

Cell Line: Appropriate cell line responsive to p38 activation (e.g., HeLa, NIH/3T3, C6).

-

Culture Medium: As recommended for the specific cell line (e.g., DMEM).

-

This compound: Stock solution in DMSO.

-

p38 Activator: Anisomycin, UV radiation, TNF-α, or Lipopolysaccharide (LPS).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Acrylamide solutions, SDS-PAGE buffers, protein ladder.

-

Transfer: PVDF membrane, transfer buffer.

-

Antibodies:

-

Primary: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody.

-

Primary: Rabbit or mouse anti-total p38 MAPK antibody.

-

Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[9][10]

-

Wash Buffer: TBST.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

II. Cell Culture and Treatment

-

Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 80-90% confluency.[11]

-

Pre-treat cells with desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1 hour.

-

Induce p38 activation by adding a stimulus (e.g., 10 µg/mL Anisomycin for 30 minutes) or exposing to UV radiation. Include an untreated control group.

-

Experimental Groups:

-

Control (Vehicle only)

-

Stimulus only

-

Stimulus + this compound (various concentrations)

-

III. Protein Extraction and Quantification

-

After treatment, place plates on ice and wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[9]

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay.[9]

IV. SDS-PAGE and Western Blotting

-

Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.[12]

-

Boil samples at 95°C for 5 minutes.

-

Load samples onto a 10% or 12% SDS-PAGE gel and run until the dye front reaches the bottom.[12]

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Incubate the membrane with primary anti-p-p38 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.

V. Stripping and Re-probing for Total p38

-

To normalize for protein loading, the same membrane can be stripped and re-probed for total p38 or a housekeeping protein.

-

Incubate the membrane in a mild stripping buffer.

-

Wash thoroughly and re-block the membrane.

-

Repeat the immunoblotting process starting from Step 6 (above) using the anti-total p38 antibody.

VI. Data Analysis and Presentation

-

Quantify the band intensity for both p-p38 and total p38 using densitometry software (e.g., ImageJ).[2]

-

Normalize the p-p38 signal to the total p38 signal for each sample to determine the relative level of phosphorylation.

-

Present the data in a table and/or bar graph to compare the effects of different treatment conditions.

Data Presentation

Quantitative data from densitometric analysis should be summarized for clear comparison.

Table 1: Densitometric Analysis of p-p38 Levels After this compound Treatment

| Treatment Group | p-p38 Intensity (Arbitrary Units) | Total p38 Intensity (Arbitrary Units) | Normalized Ratio (p-p38 / Total p38) | % Inhibition of Phosphorylation |

| Control (Vehicle) | 150 | 10,000 | 0.015 | N/A |

| Stimulus (Anisomycin) | 1,800 | 10,200 | 0.176 | 0% |

| Stimulus + this compound (100 nM) | 950 | 9,900 | 0.096 | 45.5% |

| Stimulus + this compound (300 nM) | 400 | 10,100 | 0.040 | 77.3% |

| Stimulus + this compound (1 µM) | 180 | 10,000 | 0.018 | 89.8% |

Note: The data shown are for illustrative purposes only.

References

- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 2. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]